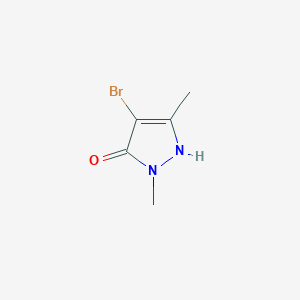
4-bromo-1,3-dimethyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1- and 3-positions, and a hydroxyl group at the 5-position of the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol can be achieved through several methods. One common approach involves the bromination of 1,3-dimethyl-1H-pyrazol-5-ol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Oxidation Products: The oxidation of the hydroxyl group yields corresponding carbonyl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-1,3-dimethyl-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, thereby preventing the conversion of alcohols to aldehydes . The presence of the bromine atom and the hydroxyl group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group at the 5-position.
4-Bromo-1H-pyrazole: Lacks the methyl groups and hydroxyl group present in 4-bromo-1,3-dimethyl-1H-pyrazol-5-ol.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both methyl groups and the hydroxyl group enhances its solubility and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic and research applications .
Propiedades
IUPAC Name |
4-bromo-2,5-dimethyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKIBPZYSQAPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide](/img/structure/B2477370.png)

![1-(2-((3-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2477374.png)
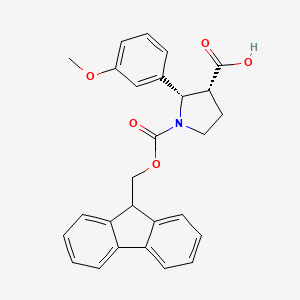
![1-(8-Phenyl-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2477380.png)
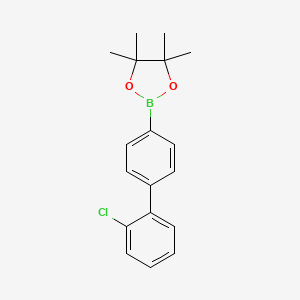
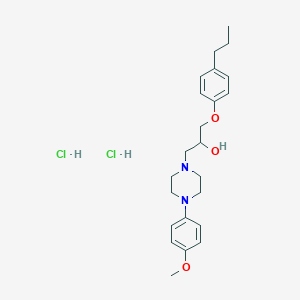
![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-fluoropyridine-3-sulfonamide](/img/structure/B2477384.png)
![3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2477386.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)
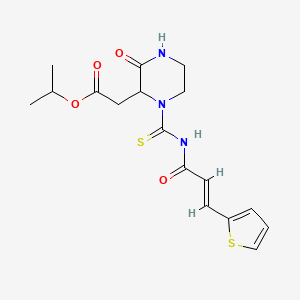
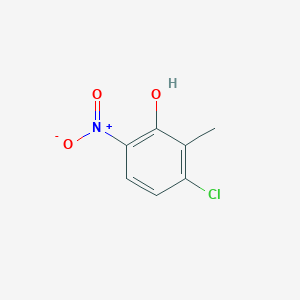
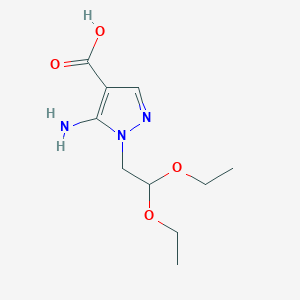
![1-(4-Fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2477393.png)
